1H-1,2,3-Benzotriazol-4-amine hydrochloride
Overview
Description
1H-1,2,3-Benzotriazol-4-amine hydrochloride is a chemical compound with the CAS Number: 4331-30-0 . It has a linear formula of C6 H6 N4 . Cl H . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N4.ClH/c7-4-2-1-3-5-6(4)9-10-8-5;/h1-3H,7H2,(H,8,9,10);1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 170.6 .Scientific Research Applications
Synthesis and Practical Use
1H-1,2,3-Benzotriazol-4-amine hydrochloride is used in the synthesis of various compounds. A notable application is in the synthesis of 1H-1,2,3-benzotriazole-5-carboxaldehyde, which is utilized in reductive amination reactions with primary and secondary amines, yielding good to excellent product yields without requiring protection of the starting material (Krasavin et al., 2005).
Chemical Transformations
The compound also plays a role in chemical transformations, such as the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines. This reaction results in o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. Specific reactions under microwave irradiation lead to unsymmetrical sulfamides, demonstrating the compound's versatility in chemical synthesis (Katritzky et al., 2007).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties. Derivatives like N-[1-(benzotriazolo-1-yl)alkyl] aryl amine and 1-hydroxy methyl benzotriazole have demonstrated significant inhibition efficiency on mild steel in acidic mediums. These derivatives act as mixed-type inhibitors, with some showing over 95% efficiency in sulfuric acid solutions (Tamil Selvi et al., 2003).
Environmental Impact and Phototransformation
The environmental fate of benzotriazole derivatives, including this compound, has been a subject of study, especially concerning their transformation during chlorination and photolysis. These studies are crucial in understanding the environmental impact, biodegradation, and potential toxicity of transformation products formed during these processes (Nika et al., 2017), (Weidauer et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2H-benzotriazol-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-4-2-1-3-5-6(4)9-10-8-5;/h1-3H,7H2,(H,8,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBIJDIBRNGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.